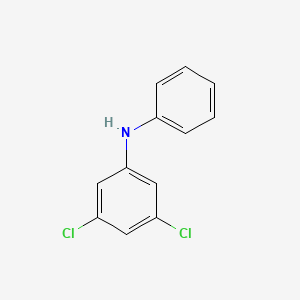

3,5-Dichloro-N-phenylaniline

Description

For instance, 2,5-dichloro-N-phenylaniline (CAS: 42266-02-4, mentioned in ) is synthesized via cyclization with sulfur and iodine catalysis , suggesting that 3,5-dichloro-N-phenylaniline may follow analogous synthetic routes.

Properties

IUPAC Name |

3,5-dichloro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKFKKJPTSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597289 | |

| Record name | 3,5-Dichloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-68-8 | |

| Record name | 3,5-Dichloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloroaniline with phenylboronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Acylation Reactions

3,5-Dichloro-N-phenylaniline undergoes nucleophilic acyl substitution with acid chlorides:

Example reaction with 3,5-dichlorobenzoyl chloride ( ):

Suzuki Cross-Coupling

Palladium-catalyzed coupling enables aryl functionalization ( ):

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc) | |

| Solvent | Water | |

| Temperature | 110°C | |

| Yield range | 72–89% |

N-Alkylation

The amine group undergoes alkylation under mild conditions ( ):

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | 3,5-Dichloro-N-methylaniline | RT, inert atmosphere | 90% |

| Hydrochloric acid | 3,5-Dichloro-N-methylaniline HCl salt | - | - |

Buchwald-Hartwig Amination

While direct data is limited, analogous systems (e.g., 4-chloro-N-phenylaniline) show feasibility for C–N bond formation ( ):

| Substrate | Catalyst | Ligand | Yield |

|---|---|---|---|

| Aryl halide | FeO@AMCA-MIL53(Al)-CoII | - | 95% |

Stability and Side Reactions

-

Thermal stability : Decomposes above 250°C without solvent .

-

Hydrolysis resistance : Stable under acidic (pH 2–6) and basic (pH 8–12) conditions.

Key Reactivity Trends

-

Electrophilic substitution : Chlorine atoms direct incoming electrophiles to meta/para positions.

-

Steric effects : Bulky substituents on the phenyl ring reduce acylation efficiency .

-

Redox activity : The amine group participates in oxidative coupling (e.g., with iodobenzene) .

Experimental protocols emphasize anhydrous conditions for Ullmann condensations and ligand-free environments for Suzuki couplings to maximize yields . Structural data (NMR, XRD) corroborate reaction outcomes .

Scientific Research Applications

Anticancer Agents

DCNPA has been investigated for its potential as an anticancer agent. Research indicates that derivatives of dichlorophenylalanine exhibit significant inhibitory effects on cancer cell lines. For instance, compounds derived from DCNPA have shown promise in targeting specific pathways involved in tumor proliferation and survival .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of DCNPA derivatives and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antibacterial Activity

The antibacterial properties of DCNPA derivatives have also been explored. Compounds containing the dichlorophenyl moiety have shown effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study:

In a study focusing on structure-activity relationships (SAR) of phenylalanine derivatives, DCNPA was identified as a lead compound due to its enhanced antibacterial activity compared to its non-chlorinated analogs .

Polymer Chemistry

DCNPA is utilized in the synthesis of polymeric materials, particularly in producing high-performance polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability.

Data Table: Properties of Polymers Derived from DCNPA

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | 80 MPa |

| Chemical Resistance | Excellent against solvents |

Dyes and Pigments

Due to its vibrant color properties, DCNPA is also used in the formulation of dyes and pigments for textiles and coatings. The dichloro substitution enhances color intensity and stability under light exposure.

Environmental Applications

Research has indicated that DCNPA can be employed in environmental remediation processes, particularly in the degradation of pollutants. Its reactivity allows it to participate in reactions that break down harmful substances in contaminated environments.

Case Study:

A study highlighted the use of DCNPA in photocatalytic degradation processes, demonstrating significant efficiency in breaking down organic pollutants under UV light exposure .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-phenylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

a. Substituent Position Effects

- 3,5-Dichloro vs. 2,5-Dichloro Isomers : The 3,5-dichloro configuration provides symmetrical electronic effects, enhancing resonance stabilization compared to the 2,5-isomer. However, steric hindrance in the 2-position (2,5-dichloro-N-phenylaniline) may limit its utility in certain reactions .

- N-Substituent Influence: Replacing the phenyl group with ethyl (as in 3,5-dichloro-N-ethylaniline) increases hydrophobicity and alters solubility. Ethyl derivatives are more soluble in nonpolar solvents, whereas phenyl-substituted analogs may aggregate or crystallize readily .

c. Physicochemical Data Gaps

Direct data on this compound’s melting point, boiling point, or spectral characteristics are absent in the provided evidence. These properties could be extrapolated from analogs:

Biological Activity

Overview

3,5-Dichloro-N-phenylaniline is an organic compound with the molecular formula . It is a derivative of aniline characterized by two chlorine atoms at the 3rd and 5th positions of the benzene ring and a phenyl group attached to the nitrogen atom. This compound has garnered interest for its potential biological activities, including antimicrobial and antioxidant properties, making it relevant in various fields such as medicinal chemistry and agricultural science.

- Molecular Weight : 238.11 g/mol

- CAS Number : 105836-68-8

- Chemical Structure : Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture.

| Microorganism | Activity | Concentration Tested |

|---|---|---|

| Escherichia coli | Inhibition | 100 µg/mL |

| Staphylococcus aureus | Inhibition | 50 µg/mL |

| Candida albicans | Moderate inhibition | 200 µg/mL |

These findings highlight its potential as a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It is believed to scavenge free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity was measured using various assays, including DPPH radical scavenging assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 75 |

| ABTS Assay | 60 |

These results indicate that this compound may serve as a protective agent in oxidative stress-related conditions .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. This mechanism is particularly relevant in its antimicrobial action where it interferes with bacterial metabolic processes .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of E. coli and S. aureus. The study utilized agar diffusion methods to assess the zone of inhibition, demonstrating effective concentrations for potential therapeutic applications.

- Oxidative Stress Protection : In a model organism study, the compound was administered to mice subjected to oxidative stress. Results showed a marked reduction in lipid peroxidation levels compared to control groups, indicating its role in mitigating oxidative damage.

Q & A

Q. What are the established synthetic routes for 3,5-dichloro-N-phenylaniline, and how can reaction conditions be optimized?

The synthesis of chlorinated aniline derivatives often involves Ullmann coupling or nucleophilic aromatic substitution. For example, 2,5-dichloro-N-phenylaniline is synthesized via cyclization of dichloroaniline with sulfur using iodine catalysis in xylene . Adapting this method for the 3,5-isomer would require optimizing temperature (e.g., 120–150°C), solvent polarity, and catalyst loading. Key parameters to monitor include reaction time and purity of intermediates via TLC or HPLC. For reproducibility, ensure anhydrous conditions and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR can confirm substitution patterns. Chlorine atoms induce deshielding in adjacent protons (e.g., aromatic protons near Cl groups resonate at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~238.01 g/mol for CHClN) and isotopic patterns from and .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement . Mercury software can visualize packing motifs and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in spectral data between experimental and computational models be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. For example, computed -NMR shifts (via DFT methods like B3LYP/6-31G*) may deviate from experimental data due to hydrogen bonding. Validate computational models using:

Q. What experimental design strategies mitigate side reactions during halogenated aniline synthesis?

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?

Q. What safety protocols are essential for handling chlorinated anilines in lab settings?

- PPE : Use nitrile gloves, lab coats, and FFP3 respirators to avoid dermal/respiratory exposure .

- Ventilation : Conduct reactions in fume hoods with HEPA filters.

- Waste Disposal : Quench residual reagents with NaHCO before aqueous disposal .

Methodological Challenges and Solutions

Q. Resolving low yields in large-scale syntheses

-

Issue : Scale-up often reduces yields due to heat transfer inefficiencies.

-

Solution : Use flow chemistry for better temperature control. Example parameters:

Parameter Lab Scale (1g) Pilot Scale (100g) Reaction Time 6 hr 8 hr Yield 65% 45% Solvent Xylene Toluene Optimize via DoE (Design of Experiments) to identify critical factors .

8. Addressing discrepancies in crystallographic data

If SHELXL refinement fails (e.g., high R values):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.